
1-(2-氯吡啶-4-基)哌啶-3-羧酸
描述
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid group
科学研究应用
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science:
准备方法
The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
In an industrial setting, the synthesis might involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Preparation of the chloropyridine intermediate.
- Coupling with a piperidine derivative.
- Introduction of the carboxylic acid group through oxidation or other functional group transformations.
化学反应分析
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring is known to enhance the binding affinity of compounds to their targets, potentially leading to increased efficacy .
相似化合物的比较
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives and chloropyridine compounds:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring but differ in their substituents and functional groups.
Chloropyridine Compounds: 2-Chloropyridine and 4-chloropyridine are simpler analogs that lack the piperidine ring but retain the chloropyridine moiety.
The uniqueness of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMMBLOBLQOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


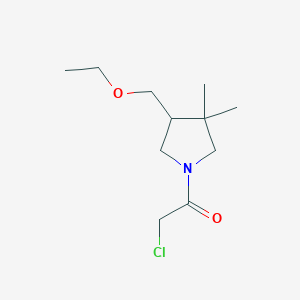

![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol](/img/structure/B1480060.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)
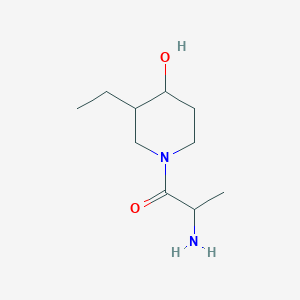
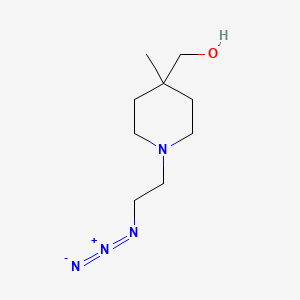
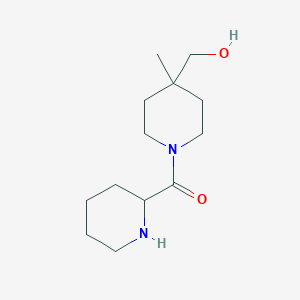
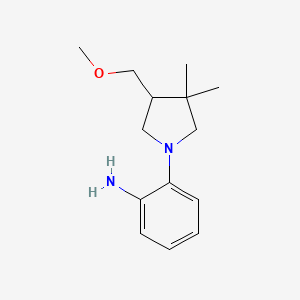
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)
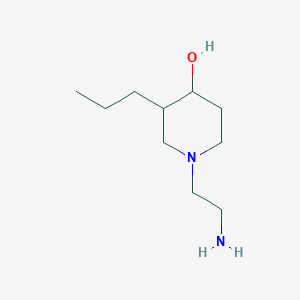

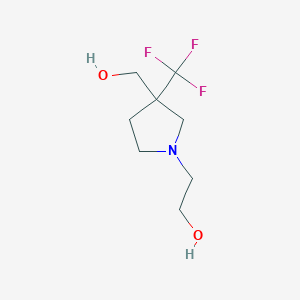
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1480079.png)
